N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields. This compound's unique structure integrates elements of cyclopropane, pyrimidine, and benzofuran derivatives, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves multi-step organic reactions. The process can be initiated by the formation of the pyrimidine ring, followed by the introduction of the cyclopropyl and benzofuran groups. Key reaction conditions include:
Formation of Pyrimidine Ring: : Utilizing precursors such as urea and β-diketones under acidic or basic conditions.
Cyclopropyl Group Addition: : Through cyclopropanation reactions involving diazomethane or diazo compounds.
Benzofuran Derivative Formation: : Using Friedel-Crafts acylation or alkylation methods to integrate the benzofuran moiety.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized large-scale synthesis techniques:
High-throughput Screening: : Identifying optimal reaction conditions.
Catalytic Processes: : Employing metal catalysts for enhanced yield and selectivity.
Purification Steps: : Utilizing chromatography or crystallization to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of oxo derivatives.
Reduction: : Producing reduced forms of the pyrimidine or benzofuran rings.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, KMnO₄.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions often include various oxidized, reduced, and substituted derivatives that retain the core structure of the parent compound.
Scientific Research Applications
In Chemistry
As a Ligand: : Used in coordination chemistry to form complexes with transition metals.
In Biology
Biochemical Studies: : Investigating enzyme interactions and inhibitor design.
In Medicine
Drug Development:
In Industry
Material Science: : Utilized in creating novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide often involves the interaction with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind specifically to these targets, modulating their activity. The pathways involved can include:
Signal Transduction Pathways: : Modifying cellular responses.
Metabolic Pathways: : Influencing enzyme activity and metabolic processes.
Comparison with Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide stands out due to its unique combination of structural motifs. Similar compounds include:
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives: : Similar in terms of the pyrimidine structure.
2,2-dimethyl-2,3-dihydrobenzofuran derivatives: : Featuring the benzofuran moiety. This compound's distinctiveness lies in the integration of these diverse structural elements, resulting in unique physicochemical and biological properties.
How's that for a comprehensive dive into this fascinating compound?
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-21(2)11-15-4-3-5-17(20(15)28-21)27-12-18(25)22-8-9-24-13-23-16(10-19(24)26)14-6-7-14/h3-5,10,13-14H,6-9,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKLRUCJOSVCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=NC(=CC3=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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